![molecular formula C20H28N11O12P B13827973 [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane CAS No. 103213-36-1](/img/structure/B13827973.png)
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane is a complex organic molecule with significant biochemical and pharmacological properties. This compound is characterized by its intricate structure, which includes multiple purine bases and phosphate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane involves multiple steps, including the formation of purine bases and their subsequent attachment to a sugar-phosphate backbone. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization and chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The purine bases can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the purine bases.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the behavior of complex organic structures. Its reactions provide insights into the mechanisms of purine chemistry and the effects of various functional groups.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for investigating DNA and RNA interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological molecules suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for other complex molecules. Its unique structure makes it valuable for developing new chemical processes and products.
Mechanism of Action
The mechanism of action of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and triggering various biochemical pathways. These interactions are mediated by the compound’s purine bases and phosphate groups, which mimic natural nucleotides.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar phosphate-sugar backbone but different purine bases.
Guanosine Monophosphate (GMP): Another nucleotide with structural similarities but distinct functional properties.
Uniqueness
The uniqueness of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane lies in its specific combination of purine bases and the arrangement of its functional groups. This structure provides unique reactivity and interaction profiles, distinguishing it from other similar compounds.
Properties
CAS No. |
103213-36-1 |
|---|---|
Molecular Formula |
C20H28N11O12P |
Molecular Weight |
645.5 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(34)9(32)6(41-17)2-39-43(37,38)42-12-10(33)5(1-31)40-18(12)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3 |
InChI Key |
HUJVGUZKTYWWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N=C(NC2=O)N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


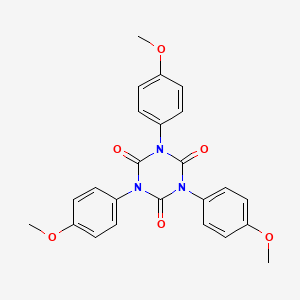
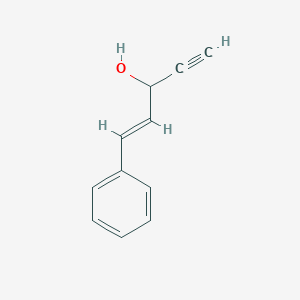
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
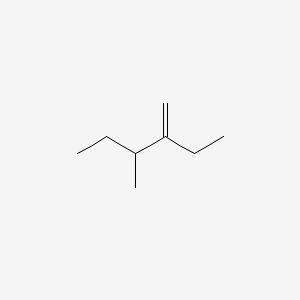
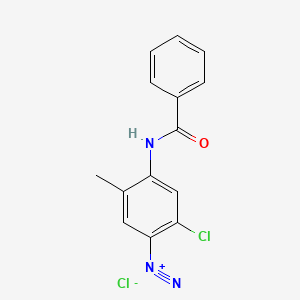

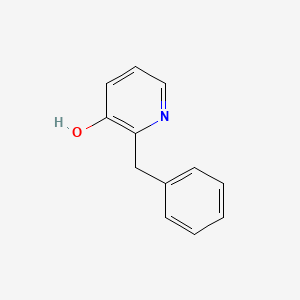
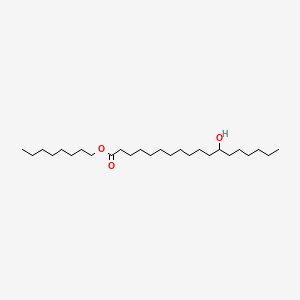
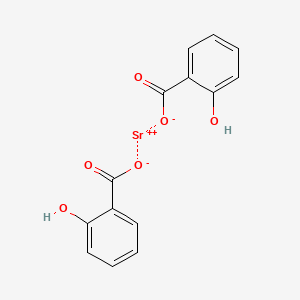

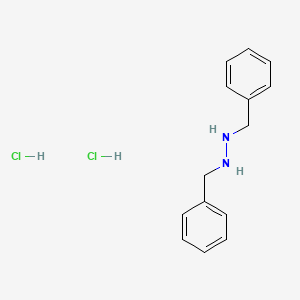
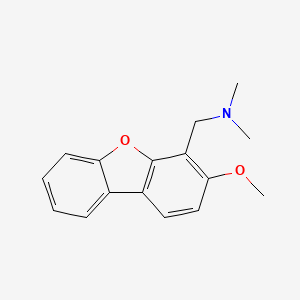
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)

